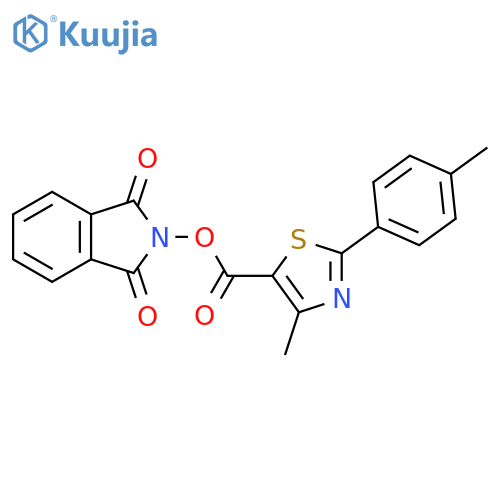Cas no 2248391-68-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate)

2248391-68-4 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248391-68-4
- EN300-6520743
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
-
- インチ: 1S/C20H14N2O4S/c1-11-7-9-13(10-8-11)17-21-12(2)16(27-17)20(25)26-22-18(23)14-5-3-4-6-15(14)19(22)24/h3-10H,1-2H3
- InChIKey: QYMHBZPEKNMGDM-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C(C)N=C1C1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 378.06742811g/mol
- どういたいしつりょう: 378.06742811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 595
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 105Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520743-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate |
2248391-68-4 | 95.0% | 0.1g |
$275.0 | 2025-03-14 | |
| Enamine | EN300-6520743-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate |
2248391-68-4 | 95.0% | 0.05g |
$263.0 | 2025-03-14 | |
| Enamine | EN300-6520743-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate |
2248391-68-4 | 95.0% | 2.5g |
$614.0 | 2025-03-14 | |
| Enamine | EN300-6520743-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate |
2248391-68-4 | 95.0% | 0.25g |
$288.0 | 2025-03-14 | |
| Enamine | EN300-6520743-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate |
2248391-68-4 | 95.0% | 1.0g |
$314.0 | 2025-03-14 | |
| Enamine | EN300-6520743-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate |
2248391-68-4 | 95.0% | 5.0g |
$908.0 | 2025-03-14 | |
| Enamine | EN300-6520743-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate |
2248391-68-4 | 95.0% | 0.5g |
$300.0 | 2025-03-14 | |
| Enamine | EN300-6520743-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate |
2248391-68-4 | 95.0% | 10.0g |
$1346.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
2248391-68-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate) 関連製品
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
